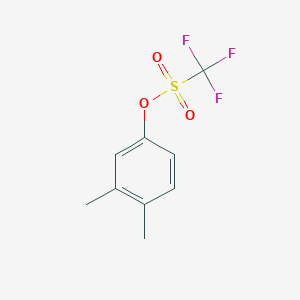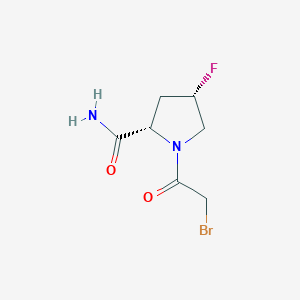
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is a synthetic compound that belongs to the class of fluorinated prolinamides This compound is characterized by the presence of a bromoacetyl group and a fluorine atom attached to the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Fluorination: The fluorine atom is introduced into the proline ring through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Bromoacetylation: The bromoacetyl group is introduced by reacting the fluorinated proline derivative with bromoacetyl bromide in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with a thiol would yield a thioether derivative.
Oxidation: Oxidation of the bromoacetyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromoacetyl group can yield an alcohol derivative.
Hydrolysis: Hydrolysis of the amide bond results in the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide involves its interaction with molecular targets through its reactive functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can influence the compound’s binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound has a similar bromoacetyl group but differs in the substitution pattern on the pyrrolidine ring.
(3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another related compound with a different ester group.
Uniqueness
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is unique due to the presence of both a bromoacetyl group and a fluorine atom on the proline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
426844-29-3 |
|---|---|
Fórmula molecular |
C7H10BrFN2O2 |
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
(2S,4S)-1-(2-bromoacetyl)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H10BrFN2O2/c8-2-6(12)11-3-4(9)1-5(11)7(10)13/h4-5H,1-3H2,(H2,10,13)/t4-,5-/m0/s1 |
Clave InChI |
AHAIPXCZKXPTSF-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)CBr)F |
SMILES canónico |
C1C(CN(C1C(=O)N)C(=O)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
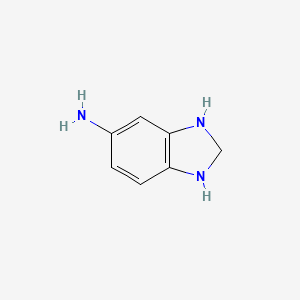



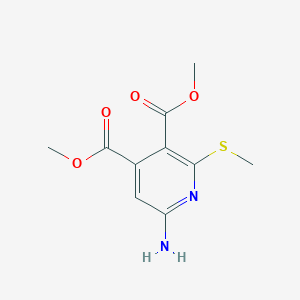
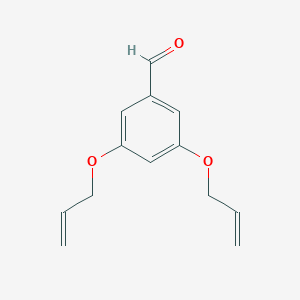

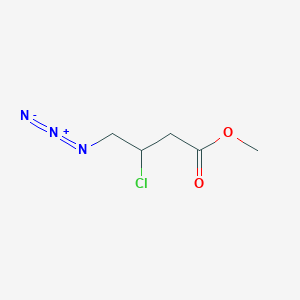

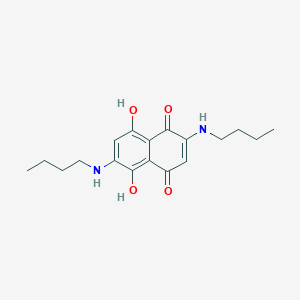
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

